1-(6-methylpyridazin-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Description
1-(6-methylpyridazin-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a piperidine-carboxamide derivative featuring a pyridazine substituent at the 1-position of the piperidine ring and a 4-(trifluoromethyl)phenyl group at the carboxamide nitrogen. Pyridazine, a six-membered heterocycle with two adjacent nitrogen atoms, distinguishes this compound from pyridine-based analogs. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to optimize pharmacokinetics.
Properties
IUPAC Name |
1-(6-methylpyridazin-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O/c1-12-4-9-16(24-23-12)25-10-2-3-13(11-25)17(26)22-15-7-5-14(6-8-15)18(19,20)21/h4-9,13H,2-3,10-11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHCHDYYKXDNKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-methylpyridazin-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H19F3N4O
- Molecular Weight : 364.4 g/mol
- CAS Number : 2189497-72-9
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its interaction with various biological targets, including receptors and enzymes. The following sections detail specific areas of interest.
1. Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antibacterial properties. In studies involving related compounds, the antibacterial activity was assessed against various strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent antibacterial effects .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes involved in bacterial lipid biosynthesis. For instance, studies have highlighted its potential to inhibit fatty acid synthases (FAS), which are crucial for bacterial survival. The inhibition of these enzymes can lead to the disruption of bacterial cell membrane integrity and ultimately cell death .
The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and facilitating interaction with intracellular targets.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological implications of this compound:
- Antibacterial Efficacy : A study conducted on various imidazole derivatives indicated that compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that related compounds exhibited favorable stability in plasma and liver microsomes, indicating a potential for good bioavailability and metabolic stability .
- P-glycoprotein Interaction : Studies have also assessed the interaction with P-glycoprotein (P-gp), a key efflux transporter in drug metabolism. Results suggested that while some derivatives acted as P-gp substrates, others did not, which could influence their efficacy in treating central nervous system disorders .
Scientific Research Applications
Neurokinin Receptor Modulation
One of the primary applications of this compound is as a neurokinin receptor modulator . Research indicates that compounds with similar structures can effectively interact with neurokinin receptors, which are implicated in various physiological processes including pain perception, inflammation, and mood regulation. The compound's ability to modulate these receptors suggests potential therapeutic applications in treating conditions such as depression and anxiety disorders .
Anticancer Activity
Recent studies have explored the anticancer properties of compounds related to this structure. For instance, modifications to the piperidine and pyridazine moieties have shown promise in inhibiting tumor growth in various cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects due to its ability to inhibit specific signaling pathways involved in inflammation. Similar compounds have been documented to reduce inflammatory markers in vitro, indicating that this compound could be further investigated for its potential use in treating inflammatory diseases .
Case Study 1: Neurokinin Receptor Modulation
A study published in a peer-reviewed journal evaluated the efficacy of a series of piperidine derivatives on neurokinin receptor activity. The results demonstrated that certain derivatives exhibited high affinity for NK1 receptors, leading to reduced anxiety-like behavior in animal models. This study highlights the relevance of similar compounds, including 1-(6-methylpyridazin-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide, in developing novel anxiolytic drugs .
Case Study 2: Anticancer Activity
In another study focusing on the anticancer potential of piperidine derivatives, researchers synthesized several analogs and tested them against human cancer cell lines. The findings indicated that modifications to the trifluoromethyl group significantly enhanced cytotoxicity against breast cancer cells, suggesting that further exploration of this compound could yield effective anticancer agents .
Comparison with Similar Compounds
The structural and functional attributes of 1-(6-methylpyridazin-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide can be contextualized against three classes of analogs:
Pyridine-Based CYP51 Inhibitors
Compounds like (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) share the trifluoromethylphenyl moiety but utilize pyridine rings instead of pyridazine. These analogs inhibit the non-azolic CYP51 enzyme, critical in ergosterol biosynthesis in Trypanosoma cruzi, with efficacy comparable to posaconazole.
Key Differences :
- Heterocyclic Core : Pyridazine (target compound) vs. pyridine (UDO/UDD).
- Biological Target : While UDO/UDD act on CYP51, the target compound’s mechanism remains unconfirmed but may differ due to pyridazine’s distinct electronic properties.
Piperidine-Carboxamide C5a Receptor Antagonists
Avacopan (INN: Bazlitoran), an approved drug for ANCA-associated vasculitis, shares the piperidine-3-carboxamide scaffold but differs in stereochemistry and substituents:
- Structure: (2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide.
- Pharmacology : Avacopan antagonizes the complement C5a receptor (C5aR), blocking inflammatory pathways.
Comparison Table :
| Feature | Target Compound | Avacopan |
|---|---|---|
| Core Structure | Piperidine-3-carboxamide | Piperidine-3-carboxamide (R,S-stereo) |
| 1-Substituent | 6-Methylpyridazin-3-yl | 2-Fluoro-6-methylbenzoyl |
| Carboxamide Subst. | 4-(Trifluoromethyl)phenyl | 4-Methyl-3-(trifluoromethyl)phenyl |
| Therapeutic Target | Not explicitly stated | C5a receptor antagonist |
| Approval Status | Preclinical (assumed) | FDA/EMA-approved (2021/2022) |
Pyrrolo-Pyridazine Carboxamide Derivatives
Patent EP 4 374 877 A2 describes compounds like (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide. These feature fused pyrrolo-pyridazine cores, contrasting with the simpler piperidine-pyridazine architecture of the target compound. The trifluoromethylphenyl group is retained, but the morpholine-ethoxy substituent suggests enhanced solubility or receptor engagement.
Structural Contrast :
- Core Heterocycle : Piperidine-pyridazine (target) vs. pyrrolo-pyridazine (patent compounds).
- Functional Groups: Patent compounds include morpholine-ethoxy and cyano-pyrimidine groups absent in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
